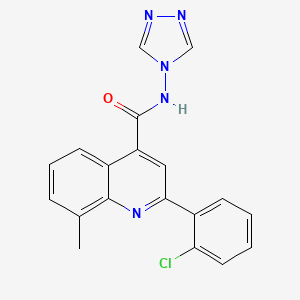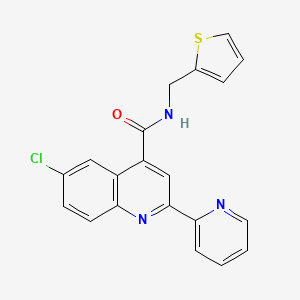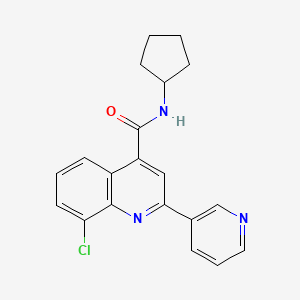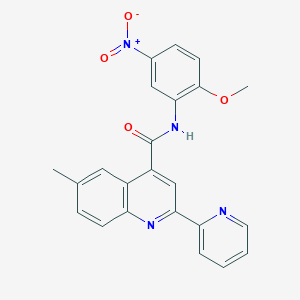
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide
説明
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide, also known as CQCA, is a quinoline-based compound that has been extensively studied for its potential applications in scientific research. CQCA has a unique chemical structure that makes it a promising candidate for various research applications.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide is not fully understood, but studies have shown that it targets multiple cellular pathways. This compound has been shown to inhibit DNA synthesis and induce DNA damage in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription.
In bacteria, this compound has been shown to inhibit the activity of DNA gyrase, which is an enzyme that is essential for DNA replication and transcription. This compound has also been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth.
In bacteria, this compound has been shown to disrupt the bacterial cell membrane, leading to cell death. It has also been shown to inhibit biofilm formation, which is a major factor in bacterial resistance to antibiotics.
実験室実験の利点と制限
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with in the lab.
One of the limitations of this compound is its potential toxicity. While it has been shown to be effective against cancer cells and bacteria, it may also have toxic effects on healthy cells. This makes it important to carefully evaluate its safety before using it in clinical settings.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide. One area of research is its potential as a treatment for multidrug-resistant bacteria. This compound has been shown to be effective against a wide range of bacteria, including those that are resistant to multiple antibiotics.
Another area of research is its potential as a treatment for cancer. While this compound has shown promising results in vitro, more research is needed to evaluate its efficacy in vivo. Studies are also needed to evaluate its safety and potential side effects.
Conclusion
In conclusion, this compound, or this compound, is a promising compound for scientific research. It has shown potential as an antitumor and antibacterial agent, and its unique chemical structure makes it a promising candidate for various research applications. While more research is needed to fully understand its mechanism of action and potential side effects, this compound has the potential to be a valuable tool for scientific research.
科学的研究の応用
2-(2-chlorophenyl)-8-methyl-N-4H-1,2,4-triazol-4-yl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its antitumor activity. Studies have shown that this compound has a potent cytotoxic effect on various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Another area of research is this compound's antibacterial activity. Studies have shown that this compound has a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has also been shown to inhibit biofilm formation, which is a major factor in bacterial resistance to antibiotics.
特性
IUPAC Name |
2-(2-chlorophenyl)-8-methyl-N-(1,2,4-triazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c1-12-5-4-7-13-15(19(26)24-25-10-21-22-11-25)9-17(23-18(12)13)14-6-2-3-8-16(14)20/h2-11H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRXYBOTWTGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3608048.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608058.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B3608062.png)
![1-(4-methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3608077.png)
![6-chloro-2-(2-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608080.png)
![7-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608085.png)
![methyl 2-({[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3608091.png)


![diethyl 3-methyl-5-({[2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3608105.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608124.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-phenylquinoline](/img/structure/B3608131.png)